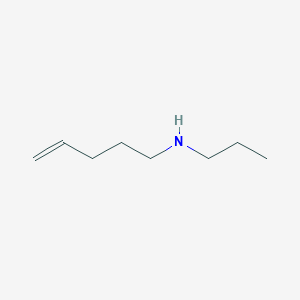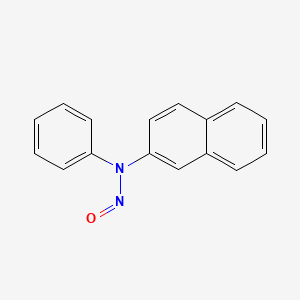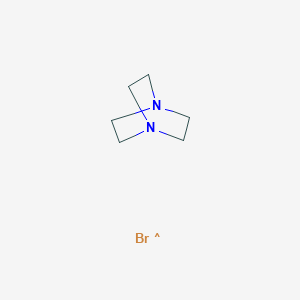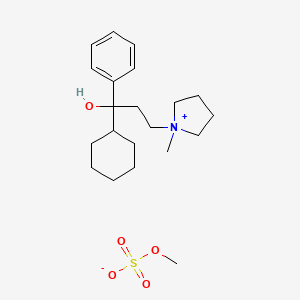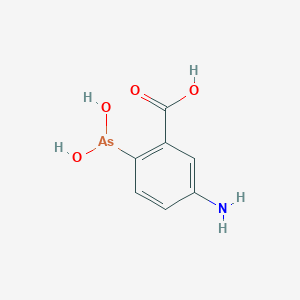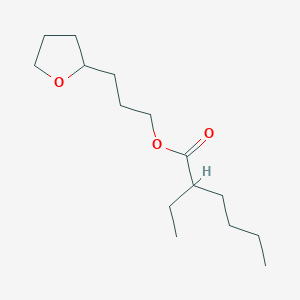
3-(Oxolan-2-yl)propyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-yl)propyl 2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propyl chain, which is further esterified with 2-ethylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate typically involves the esterification of 3-(Oxolan-2-yl)propan-1-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-yl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: 3-(Oxolan-2-yl)propan-1-ol and 2-ethylhexanoic acid.
Reduction: 3-(Oxolan-2-yl)propan-1-ol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-(Oxolan-2-yl)propyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and ester functional group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-2-yl)propan-1-ol: A precursor in the synthesis of 3-(Oxolan-2-yl)propyl 2-ethylhexanoate.
2-Ethylhexanoic acid: The acid component used in the esterification process.
Other esters of 2-ethylhexanoic acid: Compounds with similar ester functional groups but different alcohol components.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5451-25-2 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-8-13(4-2)15(16)18-12-7-10-14-9-6-11-17-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
CTTMABCNHUOHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


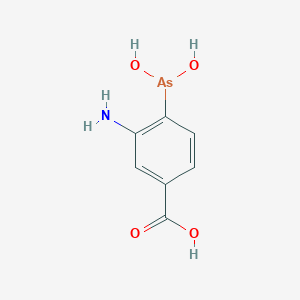
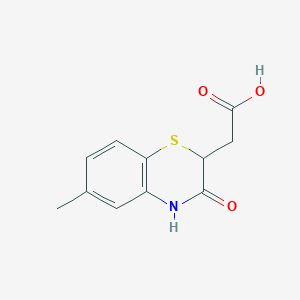
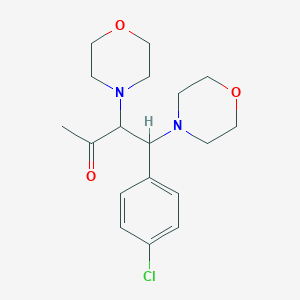


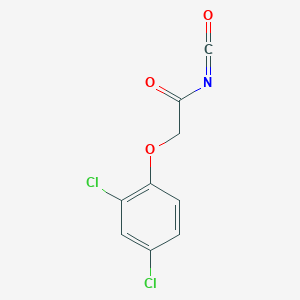
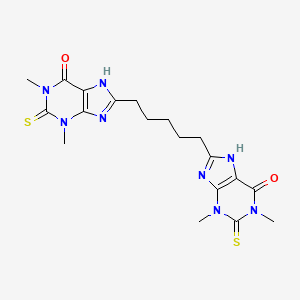
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
